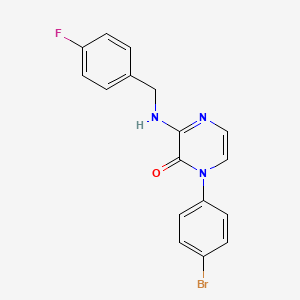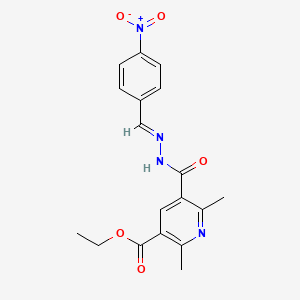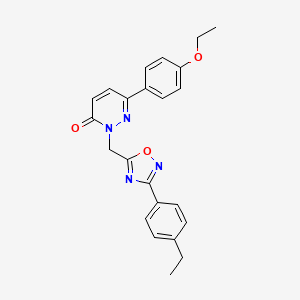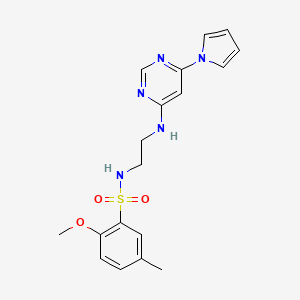
Methyl 7-methoxy-1H-indazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of indazole derivatives has been studied using various spectroscopic techniques. For example, the crystal structure of 7-methoxy-1H-indazole, a compound closely related to the target molecule, shows that the methoxy group lies in the plane of the indazole system.Chemical Reactions Analysis
Indazole derivatives, including “Methyl 7-methoxy-1H-indazole-5-carboxylate”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is important in chemical synthesis and analysis.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 206.2 . It is an off-white solid . The IUPAC name is methyl 7-methoxy-1H-indazole-3-carboxylate .Wissenschaftliche Forschungsanwendungen
Methyl 7-methoxy-1H-indazole-5-carboxylate has been studied for its potential to modulate a variety of biochemical and physiological processes, including the regulation of gene expression, the modulation of cell signaling pathways, and the inhibition of enzymes. This compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been studied for its potential to modulate the activity of enzymes involved in the metabolism of lipids, such as lipoxygenases. In addition, this compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of carbohydrates, such as glucosidases.
Wirkmechanismus
Target of Action
Methyl 7-methoxy-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives. The primary targets of this compound are likely to be similar to those of other indazole derivatives, which include various receptors involved in a wide range of biological activities .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways. For example, they can inhibit the oxidation of arachidonic acid, a key step in the biosynthesis of leukotrienes, which are involved in inflammatory responses . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of 5-lipoxygenase, it could potentially reduce inflammation by decreasing the production of leukotrienes .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7-methoxy-1H-indazole-5-carboxylate has several advantages for use in lab experiments. First, this compound is relatively stable and can be stored at room temperature for extended periods of time. Second, this compound is relatively inexpensive and can be easily synthesized in the laboratory. Third, this compound has been studied for its potential to modulate a variety of biochemical and physiological processes, making it a useful tool for studying the mechanisms of these processes. However, there are several limitations to using this compound in lab experiments. First, this compound has not been extensively studied and its exact mechanism of action is not yet fully understood. Second, this compound has not been extensively tested in vivo, making it difficult to predict its effects in a living organism.
Zukünftige Richtungen
Methyl 7-methoxy-1H-indazole-5-carboxylate has a wide range of potential applications in scientific research. In the future, this compound could be studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, lipids, and carbohydrates. In addition, this compound could be studied for its potential to modulate the activity of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and nuclear hormone receptors. Finally, this compound could be studied for its potential to modulate the activity of transcription factors, such as NF-κB and AP-1.
Synthesemethoden
Methyl 7-methoxy-1H-indazole-5-carboxylate is synthesized from two main precursors: 7-methoxy-1H-indazole-5-carboxylic acid and methyl iodide. The synthesis involves a two-step process, beginning with the condensation reaction of 7-methoxy-1H-indazole-5-carboxylic acid and methyl iodide to form the intermediate 7-methoxy-1H-indazole-5-carboxylic acid methyl ester. This intermediate is then reacted with sodium hydroxide to form the final product, this compound.
Safety and Hazards
“Methyl 7-methoxy-1H-indazole-5-carboxylate” is considered hazardous . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Eigenschaften
IUPAC Name |
methyl 7-methoxy-1H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-4-6(10(13)15-2)3-7-5-11-12-9(7)8/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIYVZMILPWSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NN=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)
![3-[(5-Bromothiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B2900357.png)



![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2900365.png)


![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2900375.png)
![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)